Urea formaldehyde

Description

Properties

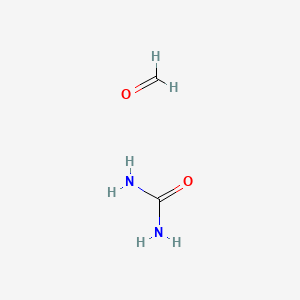

IUPAC Name |

formaldehyde;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGAOXROABLFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C(=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68071-45-4, 68611-61-0, 68511-67-1, 68071-44-3, 68988-09-0, 69898-38-0, 68511-66-0, 68002-19-7, 68955-25-9, 68002-18-6 | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, isopropylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68071-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, furfurylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68988-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated isopropylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69898-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, 2-(dimethylamino)-2-methylpropylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10905739 | |

| Record name | Carbamimidic acid--formaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Pellets or Large Crystals, Amorphous powder; [HSDB] | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in water = 0.28-0.31% | |

| Record name | POLYNOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000728 [mmHg] | |

| Record name | Urea formaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Amorphous powder | |

CAS No. |

68611-64-3, 9011-05-6, 64869-57-4, 68002-18-6, 68002-19-7, 68071-44-3, 68071-45-4, 68511-66-0, 100786-56-9 | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea-formaldehyde resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea formaldehyde foam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064869574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylated polyoxymethylene urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068071443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068071454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068611643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde, butylated and 2-ethylhexylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid--formaldehyde (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea, reaction products with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, butylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde, methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Urea polymer with formaldehyde, butylated isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLYNOXYLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7203 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies for Urea Formaldehyde Resins

Precursor Chemistry and Monomer Reactivity in Urea (B33335) Formaldehyde (B43269) Synthesis

The initial stage of UF resin synthesis involves the reaction between urea and formaldehyde. This step, known as methylolation or hydroxymethylation, leads to the formation of methylolurea derivatives. irispublishers.comirispublishers.com

Formaldehyde Concentration and Reactivity in Aqueous Systems

Formaldehyde is commonly used in the synthesis of UF resins as an aqueous solution, often referred to as "formalin," typically containing 37-40% formaldehyde by weight, with methanol (B129727) added to inhibit polymerization. irispublishers.com In aqueous solutions, formaldehyde exists in various hydrated forms, primarily as methanediol (B1200039) (CH₂(OH)₂). asianpubs.org The reactivity of formaldehyde in the methylolation reaction is influenced by its concentration and the solution's pH. Under acidic conditions, formaldehyde can be protonated, making it more susceptible to nucleophilic attack by urea. asianpubs.org Under alkaline conditions, the base can react with urea to produce a more nucleophilic urea anion, which then reacts with formaldehyde. asianpubs.org

Urea Reactivity and Functional Group Availability

Urea possesses reactive amine (-NH₂) and amide (-NH-) functional groups. irispublishers.comirispublishers.com These nitrogen centers are the sites for the addition of formaldehyde molecules. Urea has a total of four potential sites for reaction with formaldehyde, theoretically allowing for the formation of mono-, di-, tri-, and tetra-methylolurea species. irispublishers.com However, the reactivity of these sites can be influenced by the introduction of methylol groups. Studies suggest that the reactivity of a urea molecule towards further formaldehyde addition decreases after the initial methylolation. asianpubs.orgcusat.ac.inscribd.com This decreased reactivity can be attributed to factors such as statistical probability and the potential electron-withdrawing effect of the methylol group. asianpubs.org Under alkaline conditions, the -NH₂ and -NH- groups exhibit relatively close reactivity towards formaldehyde, although the second methylolation step appears to preferentially occur on the unsubstituted -NH₂ group. asianpubs.org

Reaction Mechanisms and Pathways in Urea Formaldehyde Polymerization

The polymerization of urea and formaldehyde proceeds through distinct reaction mechanisms depending on the pH of the reaction medium. The initial methylolation step is typically favored under alkaline or neutral conditions, while the subsequent condensation reactions, leading to polymer chain growth and crosslinking, are primarily catalyzed by acid. irispublishers.comirispublishers.comasianpubs.org

Methylolation (Addition) Reaction Kinetics

The methylolation reaction, the initial addition of formaldehyde to urea, is a crucial step in determining the structure and properties of the final resin. This reaction is reversible and can be catalyzed by both acid and base. cusat.ac.inresearchgate.netcapes.gov.br

The rate of the urea-formaldehyde reaction is highly dependent on pH, exhibiting a minimum rate in the pH range of 4.5 to 8.0, with rates increasing rapidly at pH values below 4.5 and above 8.0. cusat.ac.inscribd.com The formation of monomethylolurea generally follows second-order kinetics, while its decomposition is a first-order reaction. cusat.ac.in The equilibrium of this reversible reaction is largely independent of pH in the range of 3 to 10.5. cusat.ac.in

The formation of monomethylolurea (MMU) involves the addition of one molecule of formaldehyde to a nitrogen atom of urea. Under neutral conditions, this reaction may occur via a concerted mechanism. asianpubs.org In the presence of acid catalysts, formaldehyde can be protonated, facilitating the nucleophilic attack by urea. asianpubs.org Under alkaline conditions, the formation of a urea anion through deprotonation by a base enhances its nucleophilicity towards formaldehyde. asianpubs.org Theoretical studies indicate that the addition mechanism is energetically more favorable under alkaline conditions. asianpubs.org

Following the formation of monomethylolurea, further methylolation can occur, leading to the formation of dimethylolurea (B1678115) (DMU) and trimethylolurea (TMU). Dimethylolurea can exist as isomers, such as N,N'-dimethylolurea and N,N-dimethylolurea. asianpubs.org Experimental observations suggest that the second methylolation step predominantly occurs on the unsubstituted -NH₂ group, favoring the formation of N,N'-dimethylolurea. asianpubs.orgresearchgate.net

The formation of dimethylolurea from monomethylolurea and formaldehyde is a bimolecular reaction, while its decomposition is monomolecular. scispace.comresearchgate.net Both the formation and decomposition of dimethylolurea are catalyzed by hydrogen and hydroxyl ions, with reaction rates directly proportional to their concentrations. scispace.comresearchgate.net The activation energies for the formation and decomposition of dimethylolurea are similar to those for monomethylolurea. scispace.comresearchgate.net

Trimethylolurea is generally a minor product in typical UF resin synthesis, especially when the formaldehyde-to-urea molar ratio is 2:1 or lower. asianpubs.org While the energy barrier for TMU formation is slightly higher compared to MMU and DMU, this difference alone may not fully explain its lower yield. The endothermic nature of TMU formation and potentially stronger reverse reactions (hydrolysis) could contribute to its lower concentration. asianpubs.org However, by increasing the F/U ratio, the formation and isolation of trimethylolurea become more feasible. asianpubs.org

The relative proportions of mono-, di-, and tri-methylolureas formed during the methylolation step are significantly influenced by the formaldehyde-to-urea molar ratio and the reaction conditions. For instance, in UF resins with an F/U molar ratio between 1.0 and 1.6, the approximate distribution of methylolureas can be around 20-25% monomethylolurea, 60-65% dimethylolurea, and 10-15% trimethylolurea. researchgate.net Higher F/U molar ratios (e.g., above 1.8) tend to favor the formation of more highly methylolated species. researchgate.net

| Methylolurea Species | Approximate Percentage (F/U 1.0-1.6) |

| Monomethylolurea | 20-25% |

| Dimethylolurea | 60-65% |

| Trimethylolurea | 10-15% |

Note: This table represents approximate distributions based on specific F/U ratios and conditions and can vary widely depending on synthesis parameters. researchgate.net

| Reaction Step | Kinetics Order (Forward Reaction) | Catalysis |

| Urea + Formaldehyde → Monomethylolurea | Second-order | Acid and Base |

| Monomethylolurea + Formaldehyde → Dimethylolurea | Bimolecular | Acid and Base |

| Dimethylolurea + Formaldehyde → Trimethylolurea | Not explicitly stated as simple order in sources | Acid and Base |

Note: Kinetics can be complex and influenced by various factors; this table provides a simplified overview based on available information. cusat.ac.inscribd.comscispace.comresearchgate.net

Influence of Reaction Conditions on Methylol Group Formation

The initial step in UF resin synthesis is the addition reaction, also known as methylolation or hydroxymethylation, where formaldehyde reacts with the amino groups of urea to form methylolureas. irispublishers.comirispublishers.comgloballcadataaccess.org This reaction is influenced by several key parameters, including pH, formaldehyde-to-urea (F/U) molar ratio, temperature, and reaction time. irispublishers.comirispublishers.com

The addition reaction is generally favored under alkaline conditions. irispublishers.comirispublishers.comuc.edu At appropriate elevated temperatures, urea dissolves in formaldehyde to form a clear solution, initiating the endothermic addition reaction. irispublishers.com A sudden drop in temperature or pH can hinder this initiation, potentially causing urea precipitation. irispublishers.comirispublishers.com The F/U molar ratio plays a critical role in determining the degree of methylolation. Higher F/U molar ratios tend to increase the formation of highly methylolated species, such as dimethylolurea and trimethylolurea. researchgate.netasianpubs.org Urea has four potential sites for deprotonation, allowing for the reaction with up to four molecules of formaldehyde to form various methylol urea derivatives. irispublishers.comirispublishers.com Trimethylolurea is often reported as a favorable synthesized derivative, while dimethylolurea can be synthesized in highly alkaline media, monomethylolurea is reversible, and tetramethylolurea is thermodynamically unfavorable. irispublishers.comirispublishers.com

As the addition reaction proceeds, the deprotonation of urea can cause the pH to gradually decrease towards acidity, which can make the reaction less favorable over time. irispublishers.comirispublishers.com Catalysts can be employed to buffer the system and maintain favorable conditions. irispublishers.comirispublishers.com

Table 1: Influence of F/U Molar Ratio on Methylol Group Formation

| Initial F/U Molar Ratio | Observation | Source |

| Higher than 1.8 | Improved tendency to form highly methylolated species. | researchgate.net |

| 2.1 | Yielded the highest proportion of linear methylol groups at parity of final F/U ratio. cnrs.fr | cnrs.fr |

| 1.9 | Lower content of total hydroxymethyl linkages compared to 2.1 and 2.3. cnrs.fr | cnrs.fr |

Condensation (Polymerization) Reaction Mechanisms

Following the initial methylolation, the condensation reaction occurs, leading to the formation of polymeric structures in UF resins. irispublishers.comirispublishers.com This polymerization involves reactions between methylol groups, amino groups, and urea derivatives, resulting in chain growth and crosslinking. irispublishers.comirispublishers.com The condensation process is significantly influenced by pH, being more favorable and proceeding faster in acidic media. irispublishers.comirispublishers.com This is because the removal of hydroxyl groups from methylol urea derivatives is more favorable under acidic conditions. irispublishers.comirispublishers.com The difference in optimal pH for addition and condensation reactions forms the basis for the common two-step synthesis process, where the pH is lowered after the addition reaction to promote condensation. irispublishers.comirispublishers.com

During condensation, the viscosity of the resin increases, initially slowly and then rapidly after a critical time, which can be considered the onset of the curing process. irispublishers.comirispublishers.com

Formation of Methylene (B1212753) Linkages (–N-CH2-N–)

Methylene linkages (–N-CH2-N–) are stable crosslinks formed during the condensation of UF resins. irispublishers.comirispublishers.com The formation of methylene bridges occurs between the amino groups of urea and methylol groups in methylolureas. cnrs.fr This reaction is generally favored under acidic conditions. uc.edukirj.ee As condensation progresses, the more stable methylene linkages are formed, and this process is accompanied by the release of formaldehyde. irispublishers.comirispublishers.com Studies using 13C NMR have shown that methylene linkages linked to secondary or tertiary amino groups primarily form under acidic conditions through the branching of chains in reactions involving mono- and 1,3-bishydroxymethyl urea. kirj.ee

Formation of Dimethylene Ether Linkages (–N-CH2-O-CH2-N–)

Dimethylene ether linkages (–N-CH2-O-CH2-N–) are also formed during the condensation of UF resins, resulting from the reaction between two methylol groups. irispublishers.comirispublishers.comuc.educnrs.fr These linkages are considered less stable than methylene linkages. irispublishers.comirispublishers.com Dimethylene ether formation can occur during the condensation reaction and also potentially during the storage of resins with the participation of hydroxymethyl groups. kirj.ee While classical theory suggested that the condensation of methylolureas primarily forms methylene ether bridges under alkaline pH, competitive formation of methylene bridges has also been observed in alkaline solutions. researchgate.net However, at specific alkaline conditions (e.g., 80-90°C with F/U = 2/1), methylene ether bridges were exclusively formed in some studies. researchgate.net

Competitive Reaction Pathways and Linkage Formation

The condensation of urea and formaldehyde involves competitive reaction pathways that lead to the formation of different types of linkages, primarily methylene and dimethylene ether bridges. researchgate.net The relative proportion of these linkages is influenced by reaction conditions, particularly pH and the F/U molar ratio. researchgate.netcnrs.frkirj.ee

Under acidic polycondensation conditions, a relatively constant ratio of methylene and dimethylene ether groups (approximately 2.5) has been observed, which appears to be independent of other structural characteristics. kirj.ee However, this ratio might be influenced by the presence of methanol in formaldehyde solutions, leading to the formation of methoxymethylene groups as part of the ether constituent. kirj.ee

Studies have shown that lowering the initial F/U molar ratio can lead to an increase in the content of linear ether linkages. cnrs.fr Conversely, a high starting molar ratio with less urea initially can result in the formation of more dimethylene ether bridges and methylol groups, but fewer methylene bridges in the final product. diva-portal.org This is thought to be related to the formation of more highly substituted amino groups when less urea is present initially. diva-portal.org

The conversion of less stable dimethylene ether linkages to more stable methylene linkages can occur as condensation continues, particularly under acidic conditions. mdpi.comresearchgate.net This conversion is accompanied by the release of formaldehyde. irispublishers.comirispublishers.com

Catalysis in this compound Synthesis

Catalysts play a crucial role in controlling the rate and extent of both the addition and condensation reactions in urea-formaldehyde synthesis. globallcadataaccess.orgureaknowhow.comresearchgate.net The synthesis can be catalyzed by either acidic or alkaline conditions. globallcadataaccess.orgresearchgate.netas-proceeding.com

Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH) and ammonium (B1175870) hydroxide (NH4OH), are typically used during the initial methylolation step to favor the formation of methylolureas. mdpi.comresearchgate.net Under alkaline conditions, the base can deprotonate urea, forming a stronger nucleophile that reacts with formaldehyde. asianpubs.org

Acidic catalysts are essential for promoting the condensation (polymerization) reactions, which occur more rapidly at lower pH values. irispublishers.comirispublishers.commdpi.com Common acidic catalysts include strong acids like sulfuric acid (H2SO4), hydrochloric acid (HCl), and phosphoric acid (H3PO4), as well as acidic salts like ammonium chloride (NH4Cl) and ammonium sulfate (B86663) ((NH4)2SO4). researchgate.netas-proceeding.commdpi.combme.hu These catalysts facilitate the removal of hydroxyl groups from methylol ureas, enabling the formation of methylene and dimethylene ether linkages. irispublishers.comirispublishers.com

Catalysts can be broadly classified as direct or latent. bme.hu Direct catalysts, such as strong acids or strongly acidic salts, immediately reduce the pH of the resin mixture. bme.hu Latent catalysts, such as ammonium salts, react with free formaldehyde present in the resin at elevated temperatures, releasing acid and gradually lowering the pH to promote curing. bme.hugoogle.com

The choice and concentration of the catalyst significantly influence the reaction rate, the types of linkages formed, the molecular weight distribution, and ultimately the properties of the final resin, including curing speed and formaldehyde emission. ureaknowhow.comresearchgate.netgoogle.commdpi.com For instance, using an ammonium chloride catalyst and maintaining a final pH of 4 with a urea/formaldehyde molar ratio of 1.3 has been identified as optimal for certain this compound synthesis processes aimed at producing slow-release fertilizers. mdpi.com

Table 2: Examples of Catalysts Used in UF Resin Synthesis

| Catalyst Type | Examples | Primary Role | Favorable pH Range | Source |

| Alkaline | NaOH, NH4OH | Methylolation | > 7 | mdpi.comresearchgate.netgoogle.com |

| Acidic (Direct) | H2SO4, HCl, H3PO4, Oxalic acid, Citric acid | Condensation/Curing | < 7 (acidic) | researchgate.netas-proceeding.combme.hu |

| Acidic (Latent) | NH4Cl, (NH4)2SO4 | Condensation/Curing (latent) | Acidic (at temp) | researchgate.netbme.hugoogle.com |

Table 3: Effect of Catalyst and pH on this compound Synthesis (Example Findings)

| Catalyst Used | Final pH Condition | U/F Molar Ratio | Observed Effect | Source |

| Ammonium chloride | 4 | 1.3 | Optimal for synthesis of slow-release fertilizer with increased curing rate. mdpi.com | mdpi.com |

| None | 3 | Varied | Relatively high cold water-insoluble nitrogen values with little dependence on U/F. mdpi.com | mdpi.com |

Acid-Catalyzed Polymerization Mechanisms

Acid catalysis plays a critical role in the condensation stage of UF resin synthesis, primarily facilitating the formation of methylene bridges. dycknewmaterials.comasianpubs.orguc.edu Under acidic conditions, methylol groups react with active hydrogen atoms from amine or amide groups of urea or other methylolurea molecules, releasing water and forming methylene (-CH2-) linkages. dycknewmaterials.com This polycondensation reaction leads to the growth of the polymer chain and the formation of a cross-linked network. uc.edu Strong acid conditions can accelerate the methylene bridge formation significantly. dycknewmaterials.comresearchgate.net However, controlling the reaction rate is essential under acidic conditions to prevent premature gelation or the formation of undesirable byproducts. google.com

Base-Catalyzed Polymerization Mechanisms

Base catalysis is typically employed during the initial methylolation stage of UF resin synthesis. dycknewmaterials.comasianpubs.orguc.edu Under alkaline or neutral conditions, formaldehyde reacts with the amino groups of urea to form methylolurea compounds, such as monomethylolurea, dimethylolurea, and trimethylolurea. dycknewmaterials.comasianpubs.orgresearchgate.netuc.edu This addition reaction involves the nucleophilic attack of the urea nitrogen on the carbonyl carbon of formaldehyde. asianpubs.org The rate of formation of these methylol compounds can be influenced by the pH, with neutral to weakly alkaline conditions favoring their formation. dycknewmaterials.comgoogle.com While base catalysis primarily drives the addition reaction, condensation reactions can also occur to a limited extent under alkaline conditions, primarily forming linear ether linkages. researchgate.net

Dual-Catalyst Systems and Their Synergistic Effects

Many industrial synthesis processes for urea-formaldehyde resins utilize a multi-stage approach involving changes in pH, often referred to as the "alkali-acid-alkali" method. researchgate.netnih.govwoodresearch.sk This sequential catalysis leverages the benefits of both alkaline and acidic conditions to control the different stages of the reaction. The initial alkaline stage promotes efficient methylolation, forming stable methylolurea intermediates. dycknewmaterials.comresearchgate.netuc.edugoogle.com Subsequently, the pH is lowered to an acidic range to catalyze the condensation reactions and build the polymer network through methylene bridge formation. dycknewmaterials.comasianpubs.orgresearchgate.netuc.edu A final adjustment to alkaline conditions may be performed for stability during storage. woodresearch.sk This modulation of pH allows for better control over the reaction rate, molecular weight distribution, and the balance between methylol groups and methylene linkages in the final resin, thereby influencing its curing behavior and performance. researchgate.netwoodresearch.sk While the search results describe the distinct roles of acid and base catalysis and the multi-stage process, detailed research findings specifically quantifying synergistic effects of simultaneously used dual catalysts were not prominently featured. The synergy in the conventional multi-stage process lies in the optimal conditions provided for distinct reaction types (addition and condensation) in separate steps.

Process Optimization and Control Strategies for this compound Synthesis

Optimizing the synthesis of urea-formaldehyde resins involves carefully controlling key process parameters to achieve desired resin properties for specific applications. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com

Influence of Formaldehyde-to-Urea Molar Ratio on Resin Structure and Reactivity

The molar ratio of formaldehyde to urea (F/U ratio) is a critical factor that significantly impacts the structure and properties of the resulting UF resin. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.comnih.govresearchgate.netmdpi.com A higher F/U ratio generally leads to a higher degree of methylolation and a more branched or cross-linked polymer structure upon curing. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com Resins synthesized with higher formaldehyde content tend to have improved water resistance but can also exhibit increased brittleness. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com Conversely, lower F/U ratios result in more linear structures and lower cross-linking density. nih.govmdpi.com The F/U ratio influences physical properties such as bulk density, Shore D hardness, and thermal conductivity coefficient. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com For instance, studies have shown that increasing the formaldehyde/urea molar ratio can lead to an increase in bulk density, Shore D hardness, and thermal conductivity coefficient of the resin. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com

Here is a conceptual table illustrating the general influence of the Formaldehyde-to-Urea Molar Ratio:

| Formaldehyde-to-Urea Molar Ratio | Degree of Methylolation | Polymer Structure Characteristics | Water Resistance | Brittleness |

| Low | Lower | More linear, lower cross-linking | Lower | Lower |

| High | Higher | More branched/cross-linked, higher density | Higher | Higher |

Impact of Reaction Temperature on Polymerization Kinetics and Thermodynamics

Reaction temperature plays a crucial role in controlling the rate and extent of UF resin formation. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.comresearchgate.netmdpi.comasu.edu Chemical reactions generally proceed faster at higher temperatures, and this holds true for the polymerization of urea and formaldehyde. ureaknowhow.com Temperature affects the kinetics by influencing the frequency of collisions between reactant molecules and the energy available for the reactions to occur. It also impacts the thermodynamics, affecting the equilibrium of the reversible condensation reactions. Synthesis is often carried out within specific temperature ranges, for example, between 70 °C and 90 °C in some studies. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com Optimal temperature profiles are determined to maximize resin yield and achieve desired properties within a reasonable reaction time. as-proceeding.comureaknowhow.comresearchgate.netureaknowhow.com

Role of pH Modulation (Alkaline, Acidic, Neutral Stages) in Reaction Progression

Modulating the pH during the synthesis process is a fundamental strategy for controlling the reaction progression of urea-formaldehyde resins. dycknewmaterials.comresearchgate.netuc.edugoogle.comnih.govwoodresearch.sk As discussed in the dual-catalyst systems section, different pH ranges favor distinct reactions. Alkaline conditions (typically pH 7-9) are optimal for the initial addition reaction (methylolation), leading to the formation of stable methylolureas. dycknewmaterials.comuc.edugoogle.com In this range, the rate of methylene bridge formation is very slow. dycknewmaterials.comgoogle.com Lowering the pH to the acidic range (typically pH 4-6) significantly increases the rate of condensation reactions, promoting the formation of methylene linkages and polymer growth. dycknewmaterials.comgoogle.com The rate of methylene formation increases linearly with decreasing pH in the acidic range, while methylolation rate is less affected. google.com At approximately pH 5, the rates of methylolation and methylene formation can be comparable, but below pH 5, methylene formation becomes dominant, potentially leading to rapid polymerization and precipitation. google.com Neutral conditions can also be used for the initial methylolation step. uc.edu The strategic control of pH through alkaline, acidic, and sometimes neutral stages allows manufacturers to control the degree of methylolation, the rate of condensation, the molecular weight development, and the final structure of the UF resin. researchgate.netwoodresearch.sk

Effect of Urea Addition Strategies (Single-stage, Multi-stage)

The strategy for adding urea during the synthesis of urea-formaldehyde resins significantly impacts the final resin's structure and properties. The conventional synthesis often involves a two-step process: initial methylolation under alkaline conditions followed by condensation under acidic conditions. up.pt Urea can be added in a single charge at the beginning or in multiple stages throughout the reaction.

Studies have investigated the effects of different numbers of urea additions on the performance of low formaldehyde/urea (F/U) molar ratio UF resins. woodj.org For instance, research compared resins prepared with two or three urea additions at low molar ratios of 0.7 and 1.0. woodj.org Increasing the number of urea additions, alongside the F/U molar ratio, was found to increase resin viscosity and molecular weight while decreasing gelation time. woodj.org

Data from a study on UF resins synthesized with different numbers of urea additions and F/U molar ratios illustrates these effects:

| F/U Molar Ratio | Number of Urea Additions | Viscosity (cP) | Gelation Time (s) |

| 0.7 | 3 | Lower | Higher |

| 1.0 | 2 | Higher | Lower |

Note: Data is illustrative based on reported trends where increased urea additions and F/U ratio led to higher viscosity and lower gel time. woodj.org

The addition of urea in multiple stages, particularly the final addition, plays a role in consuming free formaldehyde and influencing the molecular weight distribution and stability of the resin during storage. e3s-conferences.org Adding the final urea can initially decrease viscosity due to the reaction between the polymer fraction and free urea, followed by a viscosity increase as further condensation occurs. e3s-conferences.org

Kinetic Modeling and Simulation of this compound Reaction Systems

Kinetic modeling and simulation are crucial tools for understanding and optimizing the complex reaction network involved in urea-formaldehyde polymerization. scientific.netresearchgate.net These models aim to predict the concentration of reactants, intermediates, and products, as well as the evolution of functional groups and molecular weight distribution during the synthesis. scientific.netresearchgate.net

Kinetic models are typically developed as a set of ordinary differential equations (ODEs) based on proposed reaction mechanisms. scientific.netresearchgate.net These models account for the functional groups on urea and formaldehyde and the reactive polymer chains. scientific.netresearchgate.net Both the formation and decomposition reactions, which are dependent on pH and temperature, are often included in comprehensive models. researchgate.netsemanticscholar.org

Researchers have developed kinetic models to predict formaldehyde concentration during the pre-polymerization process. scientific.netresearchgate.net Comparisons between computer simulation results and experimental investigations have shown good agreement, validating the models' predictive capabilities. scientific.netresearchgate.net These models can also predict the evolution of functional groups during polymerization, aiding in selecting synthesis conditions to minimize residual formaldehyde and control the final product's chemical structure. scientific.netresearchgate.net

Quantitative on-line NMR spectroscopy has been used to study the kinetics of the reaction between aqueous formaldehyde and urea, focusing on the formation of low molecular mass compounds during the methylolation step. figshare.comamazonaws.com Experimental data from such studies, conducted at varying F/U molar ratios, pH values, and temperatures, are used to develop kinetic models based on true species concentrations. figshare.comamazonaws.com

Rheological Behavior and Viscosity Control during Synthesis

The rheological behavior, particularly viscosity, of urea-formaldehyde resins during synthesis is a critical parameter that affects processing and the final properties of the cured product. chimarhellas.comresearchgate.nethud.ac.uk Viscosity is closely related to the molecular weight and degree of polymerization of the resin. google.comhydramotion.com

Controlling viscosity during synthesis is essential for various applications, such as in the production of fiber mats and wood-based panels, where it influences factors like even application, wetting behavior, and penetration into the substrate. chimarhellas.comgoogle.comncsu.edu

Viscosity can be controlled by adjusting factors such as the molecular weight of the resin or by incorporating thickeners. google.com The addition of a thickener allows for more precise control over viscosity. google.com For example, in the production of roofing mats, UF resin compositions may include a thickener to achieve a desired viscosity range, such as 175 to 250 cP, or more preferably 200 to 220 cP, for the resin composition before dilution. google.com The final binder formulation might have a lower target viscosity, for instance, 3 to 10 cP. google.com

The viscosity of UF resins changes throughout the synthesis and curing process. researchgate.net It generally increases with temperature up to a certain point, after which prolonged heating at high temperatures can lead to degradation and a decrease in viscosity. researchgate.net For particleboard resins, a viscosity in the range of 100 to 450 cP at 20°C is often considered suitable, although newer formulations aimed at reducing formaldehyde emission may exhibit different characteristics. researchgate.net

The rheological behavior of UF resins during storage has also been studied, showing an initial period of slow viscosity growth followed by a rapid increase in structuration leading to gelation. researchgate.netresearchgate.net

Fillers can also influence the rheological behavior and curing properties of UF resins. hud.ac.ukncsu.edu Different types of flour fillers, for example, have been shown to impact gel time, solid content, and viscosity of the adhesive mixture. hud.ac.ukncsu.edu

Real-time Monitoring of Reaction Progression

Real-time monitoring of the reaction progression during urea-formaldehyde resin synthesis is vital for ensuring product quality, consistency, and optimizing the process. Traditional methods often involve taking samples and performing offline measurements, which can introduce delays and potential inconsistencies. up.pthydramotion.com

Advanced techniques are being developed and utilized for in-situ and real-time monitoring. Near-infrared (NIR) spectroscopy, particularly Fourier transform NIR (FT-NIR) spectroscopy, has shown potential for on-line monitoring and control of polymerizations, including UF resin synthesis. chimarhellas.comup.ptchimarhellas.com FT-NIR spectroscopy via optical fibers can monitor reaction progress in situ, providing rapid acquisition of absorbance values that can be used to predict sample composition and track the formation of different structures. chimarhellas.comup.pt This technique can detect deviations from the desired reaction pathway and provide early warnings of changes in reaction rate. chimarhellas.com

Real-time viscosity measurement is another effective method for monitoring the reaction endpoint in polymerization reactions, including the synthesis of formaldehyde-based resins. hydramotion.comhydramotion.com As the polymerization progresses, the increasing molecular chains lead to an increase in the mixture's viscosity, which correlates with the degree of polymerization. hydramotion.com In-line viscometers provide direct, automated measurements that eliminate the delays and potential errors associated with manual sampling and offline viscosity determination. hydramotion.comhydramotion.com Monitoring viscosity in real-time allows for precise tracking of polymer chain growth, crosslinking, and identifying the reaction completion point, enabling timely termination of the process. hydramotion.comhydramotion.com

Differential scanning calorimetry (DSC) can also be used to monitor the curing reactions of UF adhesives, providing real-time data on the heat generated as a function of temperature. woodresearch.sk

Structural Elucidation and Microstructural Analysis of Urea Formaldehyde Polymers

Molecular Weight Distribution Analysis of Urea (B33335) Formaldehyde (B43269) Resins

The molecular weight distribution (MWD) of UF resins significantly impacts their physical properties, such as brittleness, strength, and flow characteristics. waters.com Techniques like Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) and High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize the molecular size and separate different polymeric species. researchgate.netcnrs.fr

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Applications

GPC, also known as SEC, is a chromatographic technique that separates molecules based on their hydrodynamic volume in solution. waters.com This method is widely used to determine the molecular weight and molecular weight distribution of UF resins. researchgate.netcnrs.frresearchgate.net Higher molecular weight molecules elute earlier from the column, while smaller molecules, which can permeate more deeply into the stationary phase pores, elute later. waters.com

GPC/SEC with detectors such as differential refractive index (RI) and differential viscosity has been used to characterize commercial UF resins produced with different formaldehyde-to-urea (F/U) molar ratios and to monitor changes in molecular weight and MWD during aging. researchgate.netcnrs.fr Studies have shown that UF resins can contain fractions with very high molecular weight (M > 100,000 g/mol ), particularly in the disperse phase of aqueous dispersions. researchgate.net The effectiveness of GPC for qualitative comparison of UF resin formulations has also been demonstrated. researchgate.net

Factors such as flow rate, column temperature, detector temperature, and sample injection temperature can influence the molecular weight measurement of UF resins by GPC. researchgate.net Samples for GPC analysis are typically prepared by dissolving the resin in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and filtering before injection. researchgate.netcnrs.frcnrs.fr

High-Performance Liquid Chromatography (HPLC) for Oligomer Characterization

HPLC is a valuable technique for separating and quantifying the low molecular weight components, such as unreacted urea, methylolurea, and dimethylolurea (B1678115), present in UF resins. researchgate.netcnrs.frresearchgate.net This method allows for the evaluation of the fraction of these oligomers and monitoring their evolution during resin synthesis and aging. researchgate.netcnrs.fr By providing detailed information on the composition of the low molecular weight fraction, HPLC complements GPC/SEC, which focuses on the higher molecular weight polymer chains. researchgate.net

Spectroscopic Characterization of Urea Formaldehyde Molecular Structures

Spectroscopic techniques provide detailed information about the functional groups and chemical linkages within this compound polymers, offering insights into the molecular structure and the reactions occurring during synthesis and curing.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Functional Group Identification

NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, is a powerful tool for identifying and quantifying different structural units and functional groups in UF resins. researchgate.netchimarhellas.commdpi.com ¹³C NMR analysis, in particular, has been used to track structural changes during the synthesis of UF resins, revealing the formation of ether bonds and methylene (B1212753) linkages. mdpi.com Quantitative ¹³C NMR can provide a detailed picture of the resin composition. researchgate.netresearchgate.netmdpi.com

NMR spectroscopy has been used to identify methylol-, dimethylol-, and trimethylolurea species formed during the methylolation reaction, controlling the reactant ratios. chimarhellas.com Studies using NMR have confirmed that polymerization under acidic conditions primarily proceeds via the formation of methylene linkages (-NCH₂N-), while under alkaline conditions, the formation of dimethylene ether groups (-CH₂-O-CH₂-) is observed. akjournals.comresearchgate.net Highly condensed water-soluble urea resins have also been found to contain hemiformal groups, which can be quantitatively determined by NMR. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis

FTIR spectroscopy is widely used to analyze the chemical bonds and functional groups present in UF resins, providing a "chemical fingerprint" of the material. scispace.comnih.govchimarhellas.combibliotekanauki.plresearchgate.netcentrumdp.skbohrium.compku.edu.cn FTIR can identify characteristic absorption bands corresponding to various functional groups and linkages formed during the reaction between urea and formaldehyde. researchgate.netpku.edu.cn

Typical FTIR spectra of UF resins show strong absorptions related to the basic structure of urea, such as amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands. researchgate.net Bands corresponding to -CH₂OH (methylol groups), -CH₂- (methylene bridges), and C-O-C (methylene ether bridges) are also observed, indicating the polymerization process. nih.govakjournals.comcentrumdp.skpku.edu.cnrsc.org FTIR analysis can track the variation of these functional groups with reaction conditions, such as pH and formaldehyde-to-urea molar ratio. chimarhellas.compku.edu.cn Changes in FTIR spectra have been correlated with the curing characteristics and properties of UF resins. centrumdp.sk

Raman Spectroscopy for Structural Fingerprinting

Raman spectroscopy is another valuable technique for elucidating the structural characteristics of urea-formaldehyde resins and model compounds. chimarhellas.comcapes.gov.brelib.gov.ph Raman spectra provide information about the vibrational modes of the molecules, offering a complementary perspective to FTIR. chimarhellas.comcapes.gov.br

Raman spectroscopy has been used to differentiate methylol and certain methylene functionalities in both model compounds and UF resins. capes.gov.br Studies have examined the spectra of resins at various stages of cure, and the observed trends have aligned with proposed mechanisms of the curing process. capes.gov.br Raman spectroscopy can provide insights into the molecular phenomena occurring during the cure and degradation of these resins. capes.gov.br In situ Raman spectroscopy has also been used to study the cross-bonding process of UF resin. cnrs.fr

| Analytical Technique | Information Provided | Application in UF Resin Analysis |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular Weight Distribution (Mw, Mn, Mz, PDI) | Characterizing overall polymer size, monitoring polymerization and aging, comparing different resin formulations. waters.comresearchgate.netcnrs.frresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification of Low Molecular Weight Compounds | Characterizing unreacted monomers and oligomers (urea, methylolurea, dimethylolurea), monitoring early stages of reaction and aging. researchgate.netcnrs.frresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) | Identification and Quantification of Functional Groups and Linkages | Determining the types and amounts of methylol groups, methylene bridges, methylene ether bridges, and hemiformals; understanding reaction pathways and structural changes during synthesis and curing. akjournals.comresearchgate.netchimarhellas.commdpi.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of Chemical Bonds and Functional Groups | Confirming the presence of characteristic functional groups (C=O, N-H, C-N, C-O-C, -CH₂OH, -CH₂-); analyzing structural changes with varying synthesis conditions and curing. scispace.comnih.govchimarhellas.comakjournals.combibliotekanauki.plresearchgate.netcentrumdp.skbohrium.compku.edu.cnrsc.org |

| Raman Spectroscopy | Structural Fingerprinting and Identification of Functional Groups | Differentiating methylol and methylene functionalities; studying structural changes during curing; complementary to FTIR analysis. cnrs.frchimarhellas.comcapes.gov.brelib.gov.ph |

Mass Spectrometry (MS) for Oligomeric Species Characterization

Mass spectrometry, particularly techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS), are valuable tools for characterizing the oligomeric species present in urea-formaldehyde resins. MALDI-TOF MS has proven appropriate for analyzing UF resins with varying degrees of polymerization, allowing for the monitoring of key structural changes researchgate.net. This technique can provide a comprehensive mass range for a small amount of analyte and has been used to determine complex series of oligomers in wood adhesives and other polycondensation resins cnrs.fr.

Studies using ESI-MS have tracked structural changes during the synthesis of low-molar ratio UF resins. These studies revealed that condensations producing polymers are linked by ether bonds in addition to hydroxymethylation reactions during the initial alkaline stage nih.gov. The acidic stage is characterized by the considerable formation of branched methylene linkages, which constitute the highest content among the condensed structures nih.gov. Molecular ions such as M + H⁺, M + Na⁺, and M + K⁺ are typically observed in positive ESI mode, and in some instances, complex ions like 2M⁺ and 3M⁺, associated with H⁺, Na⁺, and K⁺, can also be detected nih.gov.

Analysis of UF resins by MALDI-TOF MS can show a decrease in the intensity of the monohydroxymethyl urea (MMU) signal as polymerization increases, corresponding to an increase in mass spectra values in the higher mass range (above 1000 g/mol ) researchgate.net. More branched and longer polymer homologues exhibit significantly more intensive signals in the higher mass ranges (up to 1400 g/mol ) researchgate.net. Oligomers containing ether bonds may be more abundant than those with methylene bonds in certain cases researchgate.net.

Microstructural and Nanostructural Analysis of Cured this compound Resins

Cross-linking Density and Network Architecture Determination

The curing of UF resin involves condensation and cross-linking reactions, leading to the formation of a rigid three-dimensional polymer network slideshare.netirispublishers.com. The degree of cross-linking is crucial for the resin's properties, with higher cross-link density generally leading to increased hardness and reduced solubility uc.eduajol.info. The gel point of a UF resin, which marks the initiation of gelation due to the crosslinking of polymer clusters, is influenced by factors such as the formaldehyde to urea (F/U) molar ratio and the presence of hardeners acs.org.

Studies suggest that UF resins with higher F/U molar ratios (>1.2) tend to form a dense cross-linked structure, contributing to better physical and mechanical properties researchgate.net. Conversely, low molar ratio resins may form a network structure with an insignificant amount of cross-bridges researchgate.net. The introduction of certain modifiers, such as nanofibrillated cellulose (B213188) (CNF), can enhance the cross-linking density through their long-chain structure mdpi.com. The viscosity of the UF resin can also influence the crosslink density, with increased viscosity often correlating with increased molecular weight and crosslink density ajol.inforesearchgate.net.

Crystallinity and Amorphous Domain Characterization via X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for characterizing the crystallinity and amorphous domains within urea-formaldehyde resins. Unlike many thermosetting resins, UF often exhibits crystalline domains mdpi.comnih.gov. The presence of these crystalline regions is believed to contribute to improved hydrolytic stability and mechanical properties rsc.orgresearchgate.net.

XRD analysis of UF resins with different F/U molar ratios shows that resins with lower F/U ratios (e.g., 1.0) tend to have higher crystallinity compared to those with higher F/U ratios (e.g., 1.4), which exhibit a more amorphous structure mdpi.comnih.govresearchgate.net. The crystallinity can increase with the addition of curing agents, although the position of the crystallization peaks typically remains unchanged regardless of the type or amount of curing agent mdpi.comnih.govresearchgate.net.

Characteristic diffraction peaks are observed in the XRD patterns of crystalline UF resins. For instance, a low F/U (1.0) resin shows a sharp main peak at 2θ of 21.96°, along with additional peaks at 2θ of 24.64°, 31.26°, and 40.72° mdpi.com. A cured UF resin with an F/U molar ratio of 1.2 showed crystalline regions accounting for nearly 14.48% of the resin, with estimated grain sizes around 4.1 to 4.8 nm at specific 2θ values rsc.orgresearchgate.net. The calculated d-spacing values for these peaks provide further insight into the crystalline structure rsc.org. The position of the crystallization peak and additional peaks in low F/U resins did not change before and after curing mdpi.com.

The difference in crystallinity between high and low F/U resins is primarily attributed to the decrease in linear methylene structure and the increase in branched chain methylene structure with increasing molar ratio mdpi.com. Linear molecules in low F/U UF resin tend to form crystalline regions through hydrogen bonding, while the higher branched chain structure in high F/U resin promotes the formation of a cross-linked network during curing, thereby reducing the crystalline area nih.gov.

Morphological Assessment using Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is widely used to assess the morphology of urea-formaldehyde resins, both before and after curing. SEM images reveal structural features that can vary depending on the F/U molar ratio and curing conditions.

UF resins with low F/U ratios (e.g., 1.0) often exhibit spherical or flat structures before and after curing mdpi.comnih.govresearchgate.net. The diameter of these spherical structures can increase with the addition of a curing agent mdpi.comnih.gov. In contrast, these spherical structures are less easily observed in UF resins with high F/U ratios (e.g., 1.4) mdpi.comnih.gov. The cross-section of uncured resin films can show uneven shapes and spherical nodular surface protrusions for high F/U ratios, while low F/U ratios display many shaped spherical particles, aggregates, and flat plate-like crystals mdpi.com. Flat plate crystals are considered indicative of progressive or complete crystal growth mdpi.com.

After curing, low F/U resins can show a large number of spherical particles on the fracture surface, sometimes clustered in the form of beads and surrounded by snowflake-shaped primary particles composed of flat plates and filamentous crystals mdpi.com. These spherical structures in cured UF resins may be more resistant to hydrolytic degradation compared to amorphous regions researchgate.net. The occurrence and size of spherical structures can decrease as the F/U molar ratio increases, although they have been observed even in cured UF resins with higher F/U mole ratios like 1.4 researchgate.net. SEM observations support the proposed colloidal characteristics of UF resin scirp.org.

Investigation of Hydrogen Bonding Networks within Polymer Matrix

Hydrogen bonding plays a significant role in the structure and properties of urea-formaldehyde resins. Fourier Transform Infrared (FT-IR) spectroscopy is a common technique used to investigate hydrogen bonding networks within the polymer matrix.

FT-IR results have shown that changes in the linear segment, branched structure, hydroxymethyl, and methylene structures in UF affect the formation of crystal structure mdpi.comnih.gov. Hydroxymethylated species may contribute to the formation of crystals mdpi.comnih.gov. Hydrogen bonds between linear molecules obtained from the cleavage of formaldehyde and methylene ether bonds of branched chains can form the crystal domain of UF resin nih.gov.